molecular formula C11H11Br3N4O B12298360 5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide

5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide

Cat. No.: B12298360
M. Wt: 454.94 g/mol
InChI Key: BDHKKMINHULLFC-UHFFFAOYSA-N
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Description

5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide is a complex organic compound that features a pyrimidinone core with bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide typically involves multi-step organic reactions. One common method starts with the bromination of pyridine derivatives to introduce bromine atoms at specific positions. This is followed by the formation of the pyrimidinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be useful in synthesizing more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidinone derivatives, while oxidation can produce pyrimidinone oxides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its bromine atoms can be replaced with radioactive isotopes for imaging studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the bromine atoms, which can form strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromo-2-iodopyridine
  • 5-Bromopyridine-3-boronic acid

Uniqueness

Compared to these similar compounds, 5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide is unique due to its pyrimidinone core and the presence of multiple bromine atoms. This structure provides it with distinct reactivity and binding properties, making it valuable in various applications .

Properties

Molecular Formula

C11H11Br3N4O

Molecular Weight

454.94 g/mol

IUPAC Name

5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide

InChI

InChI=1S/C11H10Br2N4O.BrH/c1-6-16-10(9(13)11(18)17-6)15-4-7-2-8(12)5-14-3-7;/h2-3,5,9H,4H2,1H3,(H,15,16,17,18);1H

InChI Key

BDHKKMINHULLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NCC2=CC(=CN=C2)Br)C(C(=O)N1)Br.Br

Origin of Product

United States

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